An In-depth Technical Guide to Boc-Glycine-d2 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Boc-Glycine-d2 for Researchers and Drug Development Professionals
Introduction
Boc-Glycine-d2, or N-(tert-Butoxycarbonyl)glycine-d2, is a stable isotope-labeled form of the amino acid glycine, where two hydrogen atoms on the α-carbon are replaced with deuterium. This deuteration makes it a valuable tool in various scientific disciplines, particularly in drug development, proteomics, and metabolic research. Its primary utility lies in its application as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium provides a distinct mass shift, allowing for precise differentiation from its unlabeled counterpart without significantly altering its chemical properties. This guide provides a comprehensive overview of Boc-Glycine-d2, including its synthesis, analytical characterization, and key applications with detailed experimental protocols.
Physicochemical Properties
Boc-Glycine-d2 is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 42492-65-9 | [2] |
| Molecular Formula | C₇H₁₁D₂NO₄ | [1] |
| Molecular Weight | 177.19 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 86-89 °C | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [1] |
Synthesis of Boc-Glycine-d2
The synthesis of Boc-Glycine-d2 is analogous to the well-established methods for the preparation of non-deuterated Boc-amino acids. The process involves the protection of the amino group of Glycine-d2 with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Experimental Protocol: Synthesis of Boc-Glycine-d2
This protocol is adapted from the general synthesis of Boc-glycine.[3][4]
Materials:
-
Glycine-d2
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
n-Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (3M)
-
Reaction flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a reaction flask, dissolve Glycine-d2 (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 0.01 M) or sodium bicarbonate. Stir the mixture until the Glycine-d2 is completely dissolved.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane to the reaction mixture dropwise while maintaining the pH between 9 and 10 with the addition of NaOH solution as needed.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Wash the reaction mixture with n-hexane to remove any unreacted (Boc)₂O.
-
Carefully acidify the aqueous layer to pH 2-3 with 3M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-Glycine-d2.
-
Caption: Synthesis workflow for Boc-Glycine-d2.
Analytical Characterization
The identity and purity of Boc-Glycine-d2 are typically confirmed using NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of Boc-Glycine-d2, the characteristic singlet corresponding to the α-protons of glycine (typically around 3.9 ppm in non-deuterated Boc-Glycine) will be absent or significantly reduced in intensity, confirming the deuteration. The spectrum will be dominated by the singlet from the nine equivalent protons of the tert-butyl group of the Boc protector, typically observed around 1.4 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl carbons of the Boc group (around 28 ppm), and the carboxylic acid carbon (around 173 ppm). The α-carbon signal will be a triplet due to coupling with the two deuterium atoms.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Atom | Chemical Shift (ppm) |
| Carboxyl (C=O) | ~173 |
| Boc (C=O) | ~156 |
| Boc (quaternary C) | ~80 |
| α-Carbon (CD₂) | ~42 (triplet) |
| Boc (CH₃) | ~28 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the isotopic enrichment of Boc-Glycine-d2.
Experimental Protocol: LC-MS/MS Analysis of Boc-Glycine-d2
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 178.1 (for [M+H]⁺).
-
Product Ions (Q3): Characteristic fragment ions, for example, the loss of the Boc group (m/z 78.1) or other fragments.
Applications in Research and Drug Development
Internal Standard in Quantitative Analysis
The most common application of Boc-Glycine-d2 is as an internal standard in quantitative bioanalytical assays.[1] Its chemical behavior is nearly identical to the endogenous, non-labeled Boc-Glycine, but its mass is different, allowing for accurate quantification by mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS)
Boc-Glycine-d2 can be incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[5] This allows for the site-specific introduction of a deuterated glycine residue, which can be useful for structural studies by NMR or as a tracer in metabolic studies of the peptide.
Experimental Protocol: Incorporation of Boc-Glycine-d2 into a Peptide using Boc-SPPS
This protocol outlines the manual incorporation of a Boc-Glycine-d2 residue into a growing peptide chain on a solid support.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Boc-Glycine-d2.
-
Dichloromethane (DCM).
-
N,N-Dimethylformamide (DMF).
-
Trifluoroacetic acid (TFA).
-
Diisopropylethylamine (DIEA).
-
Coupling reagent (e.g., HBTU/HOBt).
-
Peptide synthesis vessel.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Neutralize the protonated N-terminus by treating the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM to remove excess base.
-
-
Coupling of Boc-Glycine-d2:
-
In a separate vessel, pre-activate Boc-Glycine-d2 (3 equivalents relative to resin substitution) with a coupling agent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in the presence of DIEA (2 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
Caption: Boc-SPPS cycle for incorporating Boc-Glycine-d2.
Metabolic Tracing and Flux Analysis
Deuterated glycine can be used to trace the metabolic fate of glycine in various pathways.[6][7] Glycine is a precursor for the synthesis of purines, heme, and glutathione.[8] By introducing Boc-Glycine-d2 (which can be deprotected in vivo or in cell culture to provide Glycine-d2), researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry, providing insights into metabolic fluxes and pathway activities.
Experimental Protocol: Metabolic Labeling with Boc-Glycine-d2 in Cell Culture
Materials:
-
Cell culture medium deficient in glycine.
-
Boc-Glycine-d2.
-
Cultured cells of interest.
-
Methanol, water, and chloroform (for metabolite extraction).
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Culture the cells in standard medium until they reach the desired confluency.
-
Labeling:
-
Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the glycine-deficient medium supplemented with a known concentration of Boc-Glycine-d2.
-
Incubate the cells for a specific period (e.g., 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glycine.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with cold PBS.
-
Quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites.
-
-
Analysis:
-
Analyze the polar metabolite extracts by LC-MS/MS to identify and quantify the deuterated metabolites.
-
Monitor the mass shift in known glycine-derived metabolites to determine the extent of label incorporation.
-
Caption: Metabolic pathways traced using Glycine-d2.
Conclusion
Boc-Glycine-d2 is a versatile and indispensable tool for researchers in the fields of drug development, proteomics, and metabolomics. Its well-defined chemical properties and the ease of its incorporation into various experimental workflows make it an ideal choice for applications requiring precise quantification and metabolic tracing. The detailed protocols provided in this guide serve as a practical resource for the effective utilization of Boc-Glycine-d2 in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycine-ð-ð¡-Boc (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2153-1 [isotope.com]
- 3. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLYCINE METABOLISM | PPTX [slideshare.net]
